molecular formula C13H23NO2 B034910 Tert-butyl octahydro-1H-indole-2-carboxylate CAS No. 108395-21-7

Tert-butyl octahydro-1H-indole-2-carboxylate

Cat. No. B034910
M. Wt: 225.33 g/mol
InChI Key: OCFZHGWTHXLDLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl octahydro-1H-indole-2-carboxylate and its derivatives typically involves multi-step chemical reactions that yield the compound with high specificity. Studies have demonstrated efficient synthesis methods through substitution reactions, intramolecular lactonization, and Fischer indole synthesis processes. For example, Yao et al. (2023) synthesized an indole compound through a three-step substitution reaction, highlighting the importance of methods like NMR, IR, MS, and X-ray diffraction for determining the structure of the synthesized compounds (Yao et al., 2023).

Molecular Structure Analysis

The molecular structure of tert-butyl octahydro-1H-indole-2-carboxylate derivatives has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT). These analyses reveal the planarity of the indole ring system and the spatial arrangement of functional groups attached to it. For instance, Moriguchi et al. (2014) determined the structure of a related compound via single-crystal X-ray diffraction, providing insights into the monoclinic space group and the presence of diastereomers in the crystal structure (Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl octahydro-1H-indole-2-carboxylate often lead to the formation of complexes and derivatives with unique chemical properties. The compound can undergo oxidative dearomatization, spirocyclization, and condensation reactions, resulting in diverse molecular architectures. For example, Kong et al. (2016) developed a copper-catalyzed oxidative dearomatization/spirocyclization method to access C2-spiro-pseudoindoxyls, illustrating the compound's reactivity and potential for forming complex structures (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFZHGWTHXLDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536191
Record name tert-Butyl octahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl octahydro-1H-indole-2-carboxylate

CAS RN

108395-21-7
Record name tert-Butyl octahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Octahydro-indole-2-carboxylic acid 11b (5.0 g, 29.5 mmol, purchased from Bachem) was suspended in 200 mL of CHCl3 then cooled in a dry ice/acetone bath. H2SO4 (120 uL/mmol) was added followed by bubbling in excess isobutylene. The mixture was sealed and the ice bath removed. The mixture was stirred at RT for 12 hours. The reaction mixture was carefully unsealed after cooling and concentrated. EtOAc was added and washed with saturated sodium bicarbonate soln, brine, dried over sodium sulfate, then filtered and concentrated to give octahydro-indole-2-carboxylic acid tert-butyl ester 12b (6.65 g, 29.5 mmol, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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